

Application Notes and Protocols: Radioligand Binding Assay for Mij821 (Onfasprodil)

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Compound of Interest

Compound Name: *Mij821*

Cat. No.: *B10830910*

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Introduction

Mij821, also known as onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. [1][2][3] Developed by Novartis, this compound is under investigation as a rapid-acting intravenous treatment for treatment-resistant depression. [1][4][5][6][7][8][9] The NMDA receptor, a key player in synaptic plasticity and neurotransmission, is a heteromeric ion channel, and modulation of its activity, particularly through the NR2B subunit, has emerged as a promising therapeutic strategy for neuropsychiatric disorders. [3] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds like **Mij821** with their intended target. This document provides a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of **Mij821** for the human NR2B-containing NMDA receptor.

Data Presentation: Binding Affinity of Mij821

The following table summarizes the in vitro potency of **Mij821** against the human and rat NR2B subunit.

Compound	Target	Species	Assay Type	Potency (IC ₅₀)
Mij821 (Onfasprodil)	NMDA Receptor 2B (NR2B)	Human	Radioligand Binding Assay	8 nM
Mij821 (Onfasprodil)	NMDA Receptor 2B (NR2B)	Rat	Radioligand Binding Assay	6 nM

Table 1: In vitro binding affinity of **Mij821** for the NR2B subunit of the NMDA receptor. Data sourced from preclinical findings presented by Novartis AG.[2]

Experimental Protocols

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (K_i) of **Mij821** for the human NR2B-containing NMDA receptor.

Materials and Reagents

- Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human NMDA receptors containing the NR2B subunit.
- Radioligand: A suitable high-affinity radiolabeled antagonist for the NR2B subunit, such as [³H]ifenprodil or a similar commercially available radioligand.
- Test Compound: **Mij821** (Onfasprodil)
- Non-specific Binding Control: A high concentration of a known non-radiolabeled NR2B antagonist (e.g., 10 μ M ifenprodil) to determine non-specific binding.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with the chosen filter plates.
- 96-well Filter Plates: Glass fiber filter plates (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

- 96-well Collection Plates
- Plate Sealers
- Microplate Scintillation Counter
- Standard laboratory equipment: Pipettes, centrifuges, etc.

Membrane Preparation

- Culture cells expressing the human NR2B-containing NMDA receptor to a sufficient density.
- Harvest the cells and centrifuge at a low speed (e.g., 1000 x g for 5 minutes) to pellet.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenize the cell suspension using a Dounce homogenizer or a similar method.
- Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
- Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
- Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure

- Preparation of Reagents:
 - Prepare serial dilutions of **Mij821** in assay buffer. The concentration range should typically span from 10^{-11} M to 10^{-5} M.

- Prepare the radioligand solution in assay buffer at a concentration close to its K_d value for the NR2B receptor.
- Prepare the non-specific binding control solution (e.g., 10 μ M ifenprodil in assay buffer).
- Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (the optimal concentration should be determined empirically).
- Assay Plate Setup:
 - The assay is performed in a 96-well format with a final volume of 200 μ L per well.
 - Total Binding Wells: Add 50 μ L of assay buffer, 50 μ L of radioligand solution, and 100 μ L of the membrane preparation.
 - Non-specific Binding (NSB) Wells: Add 50 μ L of the non-specific binding control solution, 50 μ L of radioligand solution, and 100 μ L of the membrane preparation.
 - Test Compound Wells: Add 50 μ L of each **Mij821** dilution, 50 μ L of radioligand solution, and 100 μ L of the membrane preparation.
 - It is recommended to perform all measurements in triplicate.
- Incubation:
 - Seal the plate and incubate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
- Filtration:
 - Following incubation, rapidly filter the contents of each well through the pre-treated 96-well filter plate using a vacuum manifold.
 - Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting:

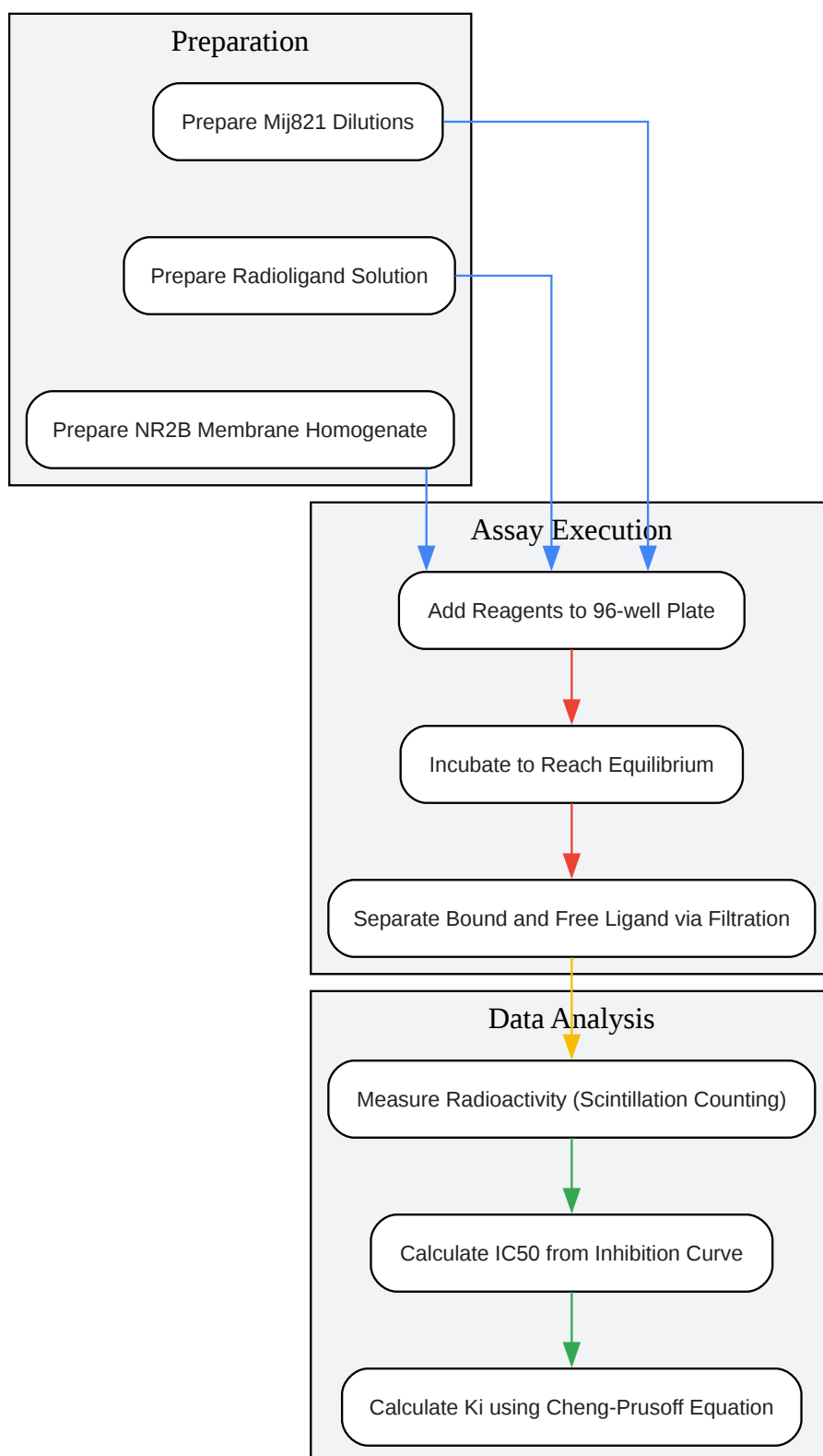
- Dry the filter plate completely.
- Add scintillation cocktail to each well.
- Seal the plate and allow it to equilibrate.
- Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis

- Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and each concentration of **Mij821**).
- Calculate the specific binding by subtracting the mean NSB CPM from the mean total binding CPM.
- For each concentration of **Mij821**, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = $100 * (1 - ((\text{CPM_compound} - \text{CPM_NSB}) / (\text{CPM_total} - \text{CPM_NSB})))$
- Plot the percentage of inhibition against the logarithm of the **Mij821** concentration.
- Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC_{50} value (the concentration of **Mij821** that inhibits 50% of the specific radioligand binding).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + ([L] / K_d))$ Where:
 - $[L]$ is the concentration of the radioligand used in the assay.
 - K_d is the dissociation constant of the radioligand for the receptor.

Visualizations

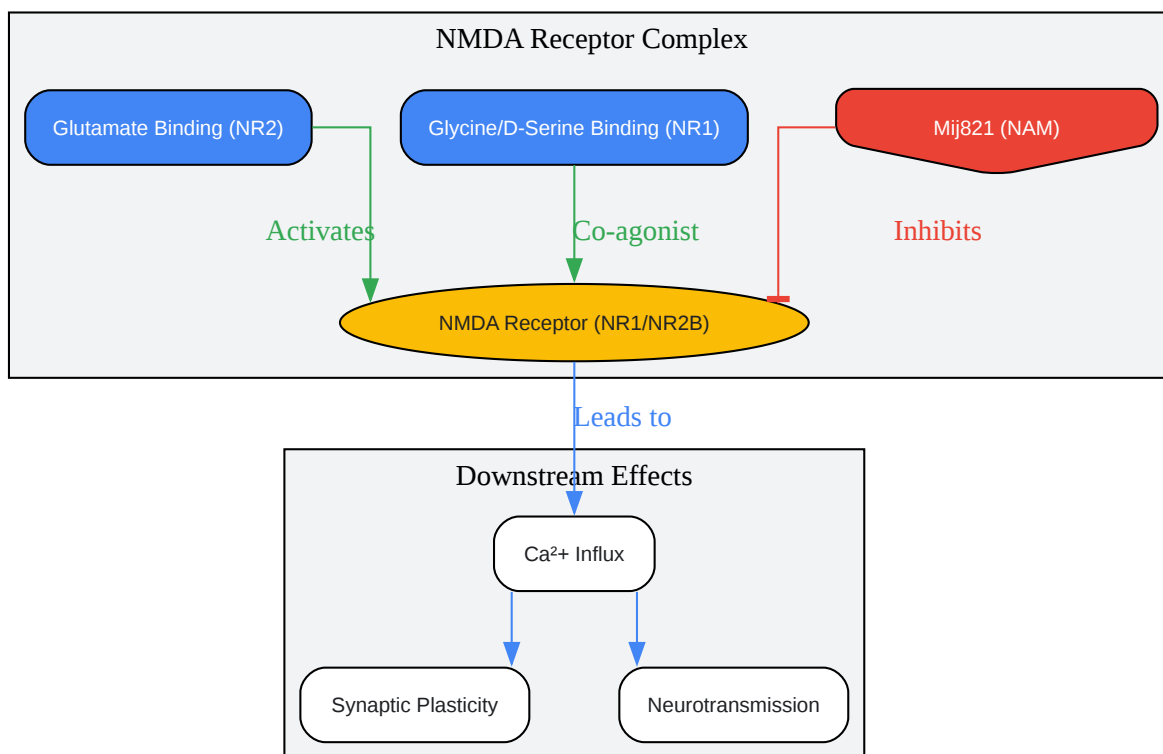
Experimental Workflow



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Caption: Workflow for the **Mij821** radioligand binding assay.

Signaling Pathway



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Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of **Mij821**.

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